3,3'-(Ethane-1,1-diyl)bis(1H-indole)

Description

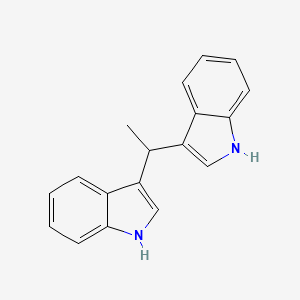

Structure

3D Structure

Properties

IUPAC Name |

3-[1-(1H-indol-3-yl)ethyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-12(15-10-19-17-8-4-2-6-13(15)17)16-11-20-18-9-5-3-7-14(16)18/h2-12,19-20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJBBIJJRKFKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198311 | |

| Record name | 1H-Indole, 3,3'-ethylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5030-91-1 | |

| Record name | 1H-Indole, 3,3'-ethylidenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005030911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 3,3'-ethylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3,3'-(Ethane-1,1-diyl)bis(1H-indole)" synthesis from indole and acetaldehyde

An In-Depth Technical Guide to the Synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) from Indole and Acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a molecule of significant interest in medicinal chemistry. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, discuss catalyst selection, and present characterization data, offering field-proven insights for successful synthesis and application.

Introduction: The Significance of Bisindoles

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and pharmaceuticals.[1][2] Bisindole compounds, characterized by two indole moieties linked by a carbon bridge, have garnered substantial attention for their diverse and potent biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] 3,3'-(Ethane-1,1-diyl)bis(1H-indole), also known as Vibrindole A, is a member of this important class of compounds, and its efficient synthesis is a key step towards exploring its therapeutic potential.[5]

The synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) from indole and acetaldehyde is a classic example of an electrophilic substitution reaction, a cornerstone of heterocyclic chemistry.[4][6] This guide will provide the necessary details for researchers to not only replicate this synthesis but also to understand the critical parameters that govern its success.

Reaction Mechanism: An Electrophilic Substitution Pathway

The formation of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) proceeds through a catalyst-mediated electrophilic substitution of indole with acetaldehyde. The C-3 position of the indole ring is particularly nucleophilic, making it the preferred site for electrophilic attack.[6][7] The reaction mechanism can be elucidated in the following steps:

-

Activation of the Electrophile: The reaction is initiated by the activation of the acetaldehyde carbonyl group by a catalyst, which can be a Brønsted or Lewis acid.[4] The catalyst protonates or coordinates to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: An electron-rich indole molecule then acts as a nucleophile, attacking the activated carbonyl carbon at its C-3 position. This results in the formation of an indolylcarbinol intermediate.

-

Formation of the Azafulvenium Ion: Under the acidic conditions, the hydroxyl group of the indolylcarbinol is protonated and subsequently eliminated as a water molecule. This dehydration step generates a highly reactive and resonance-stabilized azafulvenium ion intermediate.

-

Second Nucleophilic Attack: A second molecule of indole attacks the electrophilic azafulvenium ion at the C-3 position, leading to the formation of the final product, 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Catalyst Selection: A Critical Choice

A variety of catalysts can be employed for the synthesis of bisindoles, with the choice often depending on desired reaction conditions, yield, and environmental considerations.

| Catalyst Type | Examples | Key Advantages |

| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Readily available and inexpensive. |

| Lewis Acids | ZnCl₂, FeCl₃, Ytterbium(III) triflate (Yb(OTf)₃)[8], AgOTf[1] | High efficiency, mild reaction conditions. |

| Heterogeneous Catalysts | Montmorillonite Clay K-10, Zeolites | Ease of separation and potential for recyclability. |

| Biocatalysts | α-Chymotrypsin[9][10] | Green and sustainable, operates under mild conditions. |

For this guide, we will focus on a protocol utilizing Ytterbium(III) triflate, a highly efficient and water-tolerant Lewis acid catalyst that promotes the reaction under mild conditions.[8]

Experimental Protocol: Ytterbium(III) Triflate Catalyzed Synthesis

This protocol provides a step-by-step methodology for the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) using Ytterbium(III) triflate as a catalyst.

Materials and Reagents:

-

Indole (2 equivalents)

-

Acetaldehyde (1 equivalent)

-

Ytterbium(III) triflate (Yb(OTf)₃) (1-5 mol%)[8]

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole (2 equivalents) and Ytterbium(III) triflate (1-5 mol%) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetaldehyde: Slowly add acetaldehyde (1 equivalent) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction with water or a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Characterization of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (br s, 2H, NH), 7.60 (d, 2H), 7.35 (d, 2H), 7.20 (t, 2H), 7.10 (t, 2H), 6.85 (s, 2H), 4.70 (q, 1H), 1.85 (d, 3H).[11] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.6, 126.8, 121.7, 121.5, 121.2, 119.7, 118.9, 111.1, 28.1, 21.7.[11] |

| Mass Spectrometry (ESI) | m/z [M+H]⁺ calculated for C₁₈H₁₇N₂: 261.1386; found: 261.1388. |

| Infrared (IR, KBr) | ν (cm⁻¹): 3415 (N-H stretching), 3055, 2925, 1618, 1456, 1338, 1093, 745. |

Applications in Drug Development

The bisindole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of 3,3'-(ethane-1,1-diyl)bis(1H-indole) and other bisindoles have shown promise in a variety of therapeutic areas:

-

Anticancer Activity: Many bisindole compounds exhibit potent cytotoxic effects against various cancer cell lines.[12][13]

-

Antimicrobial Properties: The bisindole structure has been identified in compounds with significant antibacterial and antifungal activities.[3]

-

Anti-inflammatory Effects: Certain bisindoles have demonstrated the ability to modulate inflammatory pathways.[4]

-

Neuroprotective Agents: The indole core is also a key feature in molecules being investigated for the treatment of neurodegenerative diseases.[2]

The synthesis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) provides a valuable building block for the creation of libraries of novel bisindole derivatives for screening and development of new drug candidates.

Conclusion

The synthesis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) from indole and acetaldehyde is a robust and well-established reaction that provides access to a valuable class of biologically active molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst and reaction conditions, researchers can efficiently produce this compound for further investigation and application in drug discovery and development. The use of modern, efficient catalysts like Ytterbium(III) triflate offers a mild and effective route to this important bisindole.

References

-

A new approach for the synthesis of bisindoles through AgOTf as catalyst. (2014). PubMed Central. [Link]

-

Bisindole Compounds—Synthesis and Medicinal Properties. (2024). MDPI. [Link]

-

Ytterbium (III) triflate/Sodium Dodecyl Sulfate: A Versatile Recyclable and Water‐Tolerant Catalyst for the Synthesis of Bis(indolyl)methanes (BIMs). (2018). ResearchGate. [Link]

-

Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. (2016). PubMed Central. [Link]

-

3,3'-(phenylmethylene)bis(1H-indole) (3a). (2015). The Royal Society of Chemistry. [Link]

-

Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2020). Beilstein Journals. [Link]

-

Condensation of indoles with indole aldehyde to form tris(indolyl)methanes. ResearchGate. [Link]

- Synthesis and Chemistry of Indole. Unknown Source.

-

Synthesis of Bis(Indolyl) Methane and Some Devices Using Hytrogenous Catalysts (Acidic) in Ecofriendly Media. (2019). ResearchGate. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Electrophilic substitution at the indole. Química Organica.org. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2022). MDPI. [Link]

-

3,3'-(hexane-1,1-diyl)bis(1H-indole). SpectraBase. [Link]

-

RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions. (2009). MDPI. [Link]

-

Spectroscopic Studies and Molecular docking investigation of Bis (Indolyl) Methane Interactions with Casein Nanoparticles. ResearchGate. [Link]

-

Photocatalytic Tandem Protocol for the Synthesis of Bis(indolyl)methanes using Cu-g-C3N4–Imine Decorated on TiO2 Nanoparticles under Visible Light Irradiation. (2020). ACS Publications. [Link]

-

Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. (2016). MDPI. [Link]

-

Structure Determination of the Products from the Acid-Catalyzed Condensation of Indole with Acetone. (1996). PubMed. [Link]

- Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Unknown Source.

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Unknown Source. [Link]

-

Synthesis of 3,3′‐(arylmethylene)bis‐1H‐indole derivatives. ResearchGate. [Link]

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2014). PubMed Central. [Link]

- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Unknown Source.

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. [Link]

-

3,3'-(Ethane-1,1-diyl)bis(1H-indole), 97% Purity, C18H16N2, 1 gram. CP Lab Safety. [Link]

-

Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). PubMed Central. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PubMed Central. [Link]

-

Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (2022). PubMed Central. [Link]

-

Ytterbium triflate. PubChem. [Link]

-

Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with Antitumor Activity. In-depth study of the effect on growth of breast cancer cells. (2010). PubMed Central. [Link]

-

Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. (2023). PubMed Central. [Link]

Sources

- 1. A new approach for the synthesis of bisindoles through AgOTf as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]

- 5. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Electrophilic substitution at the indole [quimicaorganica.org]

- 8. researchgate.net [researchgate.net]

- 9. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin | MDPI [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with Antitumor Activity. In-depth study of the effect on growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 3,3'-(Ethane-1,1-diyl)bis(1H-indole), also identified by its synonym 1,1-bis(3-indolyl)ethane and CAS Number 5030-91-1. This document synthesizes experimental data with established chemical principles to offer a detailed characterization of this molecule, which is of interest in medicinal chemistry and materials science. The guide covers structural, thermal, and spectroscopic properties, offering valuable insights for researchers working with this and related bis(indole) scaffolds.

Introduction

3,3'-(Ethane-1,1-diyl)bis(1H-indole) is a member of the bis(indolyl)alkane family, a class of compounds characterized by two indole moieties linked by an alkyl bridge. These structures are prevalent in various natural products and have garnered significant attention due to their diverse biological activities. The physical properties of these molecules are fundamental to understanding their behavior in both biological and chemical systems, influencing factors such as solubility, bioavailability, and reactivity. This guide aims to consolidate the available physical data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) to serve as a foundational resource for scientific and pharmaceutical development endeavors.

Molecular and Structural Properties

The fundamental molecular and structural characteristics of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) are summarized in the table below. These properties are foundational for understanding the compound's chemical behavior and for its analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₆N₂ | [1][2] |

| Molar Mass | 260.33 g/mol | [1][2] |

| Appearance | White solid | |

| CAS Number | 5030-91-1 | [2] |

The structure of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) consists of two indole rings connected at their C3 positions by an ethylidene bridge. This linkage provides a degree of conformational flexibility, allowing the indole moieties to adopt various spatial orientations.

Thermal Properties

The thermal behavior of a compound is critical for its handling, purification, and formulation. The available data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is presented below.

Melting Point

The melting point of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) has been reported to be in the range of 153-155 °C . This relatively sharp melting range suggests a crystalline solid with a well-defined lattice structure. The determination of the melting point is a standard procedure for assessing the purity of a solid compound.

Experimental Protocol: Melting Point Determination

A common method for determining the melting point is using a capillary melting point apparatus.

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Boiling Point and Thermal Stability

There is no readily available experimental data for the boiling point of 3,3'-(Ethane-1,1-diyl)bis(1H-indole). Given its relatively high molecular weight and the presence of hydrogen-bonding indole moieties, it is anticipated to have a high boiling point. It is also plausible that the compound may decompose at elevated temperatures before reaching its boiling point under atmospheric pressure. Thermal decomposition studies, such as thermogravimetric analysis (TGA), would be necessary to ascertain its thermal stability.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution, as well as its handling in laboratory settings. While specific quantitative solubility data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is not extensively reported, a qualitative assessment can be made based on the general solubility of indole derivatives and the principles of "like dissolves like".

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate the N-H protons and the polarizable indole rings. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the indole moieties. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The overall non-polar character of the bis(indole) structure should allow for good solubility in these common organic solvents. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic nature of these solvents can engage in π-π stacking interactions with the indole rings, promoting solubility. |

| Non-polar Aliphatic | Hexanes, Heptane | Low | As highly non-polar solvents, they are unlikely to effectively solvate the more polar indole structure. |

| Aqueous | Water | Very Low | The molecule is predominantly non-polar and lacks sufficient hydrogen bonding capability to overcome the strong cohesive forces of water. |

Experimental Protocol: Qualitative Solubility Assessment

-

To approximately 1 mg of the compound in a small test tube, add 0.5 mL of the solvent to be tested.

-

Agitate the mixture at room temperature.

-

Visually observe if the solid dissolves completely.

-

If the compound dissolves, it is classified as soluble. If it does not, it is classified as insoluble. For intermediate cases, terms like "sparingly soluble" or "partially soluble" can be used.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 (br s) | Broad Singlet | 2H | Indole N-H |

| ~7.6 (d) | Doublet | 2H | Aromatic C-H |

| ~7.3 (d) | Doublet | 2H | Aromatic C-H |

| ~7.1 (t) | Triplet | 2H | Aromatic C-H |

| ~7.0 (t) | Triplet | 2H | Aromatic C-H |

| ~6.9 (s) | Singlet | 2H | Indole C2-H |

| ~4.3 (q) | Quartet | 1H | Methine CH |

| ~1.9 (d) | Doublet | 3H | Methyl CH₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~136.6 | Aromatic C (quaternary) |

| ~126.5 | Aromatic C (quaternary) |

| ~121.9 | Aromatic C-H |

| ~121.3 | Aromatic C-H |

| ~119.5 | Aromatic C-H |

| ~119.1 | Aromatic C-H |

| ~118.6 | Indole C3 (quaternary) |

| ~111.1 | Aromatic C-H |

| ~30.8 | Methine CH |

| ~22.0 | Methyl CH₃ |

Diagram: NMR Workflow for Structural Elucidation

Caption: A generalized workflow for acquiring and analyzing NMR data for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as absorptions corresponding to the aromatic C=C bonds of the indole rings.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and gaining insights into the molecular structure. For 3,3'-(Ethane-1,1-diyl)bis(1H-indole), the molecular ion peak (M⁺) would be expected at m/z 260.

A plausible fragmentation pathway would involve the cleavage of the bond between the ethylidene bridge and one of the indole rings, leading to the formation of a stable indolylmethyl cation.

Diagram: Proposed Mass Spectrometry Fragmentation

Caption: A simplified representation of a potential fragmentation pathway for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in mass spectrometry.

Crystalline and Solid-State Properties

While no specific single-crystal X-ray diffraction data has been found for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in the available literature, the sharp melting point suggests a crystalline solid. For related bis(indolyl)methane compounds, crystal structures often reveal intermolecular hydrogen bonding between the indole N-H groups and potential π-π stacking interactions between the aromatic indole rings. These interactions are crucial in determining the packing of the molecules in the solid state and can influence physical properties such as solubility and melting point.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has compiled and presented the key physical properties of 3,3'-(Ethane-1,1-diyl)bis(1H-indole). The data on its molecular structure, thermal behavior, solubility, and spectroscopic characteristics provide a solid foundation for its use in research and development. While some physical properties such as boiling point and quantitative solubility require further experimental determination, the information provided herein serves as a valuable and authoritative resource for scientists and professionals in the fields of chemistry and drug discovery.

References

-

ChemBK. 3,3'-(Ethane-1,1-diyl)bis(1H-indole). Available from: [Link]

-

Angene Chemical. 3,3'-(Ethane-1,1-diyl)bis(1H-indole)(CAS# 5030-91-1). Available from: [Link]

-

The Royal Society of Chemistry. jc520 3,3'-(phenylmethylene)bis(1H-indole) (3a). Available from: [Link]

-

CP Lab Safety. 3,3'-(Ethane-1,1-diyl)bis(1H-indole), 97% Purity, C18H16N2, 1 gram. Available from: [Link]

Sources

"3,3'-(Ethane-1,1-diyl)bis(1H-indole)" CAS number and chemical identifiers

An In-depth Technical Guide to 3,3'-(Ethane-1,1-diyl)bis(1H-indole) for Advanced Research Applications

Executive Summary: This document provides a comprehensive technical overview of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a key member of the bis(indolyl)alkane family. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals.[1][2] This guide details the fundamental chemical identifiers, physicochemical properties, and spectroscopic signature of the title compound. Furthermore, it presents a validated synthetic protocol, elucidates the underlying reaction mechanism, and discusses the compound's significance and potential applications within drug discovery and life science research, grounded in the broader biological activities of its structural class.

Core Chemical Identity and Physicochemical Properties

Precise identification is the foundation of reproducible research. 3,3'-(Ethane-1,1-diyl)bis(1H-indole), also known in some literature as Vibrindole A, is a symmetrical molecule featuring two indole moieties linked by an ethylidene bridge at their respective C3 positions.[3] The C3 position of the indole ring is the most common site for electrophilic substitution, which dictates the primary synthetic routes to this compound.[4]

Chemical Identifiers

A consolidated list of key identifiers for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is provided below for unambiguous reference in procurement, registration, and data retrieval.

| Identifier | Value | Source(s) |

| CAS Number | 5030-91-1 | [5][6] |

| IUPAC Name | 3-[1-(1H-indol-3-yl)ethyl]-1H-indole | [7] |

| Synonym | Vibrindole A | [3] |

| Molecular Formula | C₁₈H₁₆N₂ | [5][8][9] |

| Molecular Weight | 260.33 g/mol | [7][8][9] |

| Canonical SMILES | CC(C1=CNC2=C1C=CC=C2)C3=CNC4=C3C=CC=C4 | [6][9] |

| MDL Number | MFCD30063681 | [9] |

Physicochemical Properties

The physical properties of the compound are critical for determining appropriate handling, storage, and application conditions.

| Property | Value | Source(s) |

| Appearance | White solid | [10] |

| Melting Point | 153-155 °C | [10] |

| Storage | 2-8°C, keep dry | [11] |

Spectroscopic Characterization

Structural confirmation is paramount. The following data, derived from published literature, provides a detailed spectroscopic fingerprint for 3,3'-(Ethane-1,1-diyl)bis(1H-indole).[10]

-

¹H NMR (600 MHz, CDCl₃): δ 7.75 (br, 2H, N-H), 7.63 (d, J = 7.8 Hz, 2H, Ar-H), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 7.22 (t, J = 7.8 Hz, 2H, Ar-H), 7.10 (t, J = 7.2 Hz, 2H, Ar-H), 6.86 (s, 2H, C2-H), 4.71 (q, J = 7.2 Hz, 1H, CH), 1.84 (d, J = 7.2 Hz, 3H, CH₃).

-

Insight: The quartet at 4.71 ppm and the doublet at 1.84 ppm are characteristic of the ethylidene (CH-CH₃) bridge, confirming the core structure. The singlet at 6.86 ppm is indicative of the protons at the C2 position of the two equivalent indole rings.

-

-

¹³C NMR (100 MHz, CDCl₃): δ 136.56, 126.83, 121.69, 121.53, 121.19, 119.66, 118.94, 111.05, 28.11, 21.69.

-

Insight: The spectrum shows 10 distinct signals for the 18-carbon structure, reflecting the molecule's symmetry. The upfield signals at 28.11 and 21.69 ppm correspond to the aliphatic carbons of the ethylidene bridge.

-

-

Infrared (IR, KBr): 2958, 2866, 1624, 1548, 1454, 1337, 1220, 1095, 1013 cm⁻¹.

-

Insight: The broad peak around 2958 cm⁻¹ likely corresponds to the N-H stretch. The peaks in the 1450-1650 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic indole rings.

-

-

High-Resolution Mass Spectrometry (HRMS-ESI): m/z [M+Na]⁺ calculated for C₁₈H₁₆N₂Na: 283.1206; found: 283.1209.

-

Insight: The high accuracy of the measured mass provides definitive confirmation of the elemental composition (C₁₈H₁₆N₂).

-

Synthesis and Mechanistic Pathway

The synthesis of bis(indolyl)alkanes is a cornerstone reaction in heterocyclic chemistry, typically proceeding via an acid-catalyzed electrophilic substitution of indole with a corresponding aldehyde or ketone.[12] For the title compound, the reaction involves the condensation of two equivalents of indole with one equivalent of acetaldehyde.

General Synthetic Workflow

The workflow involves the catalyzed reaction of starting materials, followed by workup and purification to yield the final product.

Caption: General workflow for synthesizing 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Detailed Experimental Protocol

This protocol is adapted from established green chemistry methods for the synthesis of related bis(indolyl)methanes.[3]

-

Reagent Preparation: In a 50 mL round-bottom flask, combine indole (2.0 mmol, 234 mg) and a catalytic amount of an acid catalyst (e.g., taurine, 0.2 mmol, 25 mg).

-

Solvent Addition: Add water (10 mL) to the flask. The use of water as a solvent represents an environmentally benign approach.[3]

-

Reactant Addition: To the stirred suspension, add acetaldehyde (1.0 mmol, 44 mg or ~56 µL) dropwise at room temperature.

-

Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) to facilitate the reaction. Alternatively, sonication can be employed to enhance reaction rates.[3]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as Petroleum ether/Ethyl acetate (3:1).[13] The disappearance of the indole spot indicates reaction completion.

-

Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to afford the pure product as a white solid.[13]

Plausible Reaction Mechanism

The reaction proceeds through a sequence of acid-catalyzed electrophilic substitution steps.

Caption: Plausible mechanism for the acid-catalyzed synthesis of the title compound.

Causality of Experimental Choices:

-

Acid Catalyst: The carbonyl oxygen of acetaldehyde is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the electron-rich indole ring.

-

Indole as Nucleophile: The C3 position of the indole ring is highly nucleophilic and readily attacks the activated aldehyde.

-

Dehydration Step: The intermediate alcohol adduct is unstable under acidic conditions and rapidly dehydrates to form a resonance-stabilized azafulvenium ion. This ion is a potent electrophile that is then attacked by a second molecule of indole to form the final product.

Relevance and Applications in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities.[1] Bis(indolyl)methanes (BIMs) and their derivatives are known to exhibit potent biological effects.

The Indole Scaffold in Therapeutics

Indole derivatives are central to modern drug discovery, with applications spanning oncology, infectious diseases, and neurodegenerative disorders.[1][2] Their structural versatility allows for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Biological Potential of Bis(indolyl)alkanes

The broader class of BIMs, to which 3,3'-(ethane-1,1-diyl)bis(1H-indole) belongs, has demonstrated significant therapeutic potential:

-

Anticancer Activity: Many BIMs, most notably 3,3'-diindolylmethane (DIM), exhibit antineoplastic properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[14][15] They have been studied for their potential in treating breast, prostate, and colon cancers.[15]

-

Antimicrobial and Antiviral Effects: The bis-indole framework has been identified in natural products with antibacterial and antifungal properties.[12]

-

Anti-inflammatory and Antioxidant Action: The ability of the indole N-H group to act as a hydrogen bond donor and the aromatic system to scavenge free radicals contribute to the anti-inflammatory and antioxidant activities observed in this class of compounds.[15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. 3,3'-(Ethane-1,1-diyl)bis(1H-indole) | 5030-91-1 [sigmaaldrich.com]

- 6. 5030-91-1|3,3'-(Ethane-1,1-diyl)bis(1H-indole)|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chembk.com [chembk.com]

- 9. angenesci.com [angenesci.com]

- 10. rsc.org [rsc.org]

- 11. 3,3'-(Ethane-1,1-diyl)bis(1H-indole) [myskinrecipes.com]

- 12. jchemlett.com [jchemlett.com]

- 13. rsc.org [rsc.org]

- 14. 3,3'-Diindolylmethane | C17H14N2 | CID 3071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of "3,3'-(Ethane-1,1-diyl)bis(1H-indole)" derivatives

An In-depth Technical Guide to the Crystal Structure of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,3'-(ethane-1,1-diyl)bis(1H-indole) scaffold, a core structure in the broader class of bis(indolyl)methanes (BIMs), is of significant interest in medicinal chemistry. Its prevalence in natural products and synthetic compounds with diverse biological activities underscores the importance of understanding its three-dimensional architecture.[1][2] This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) derivatives. By elucidating the intricacies of their molecular geometry, intermolecular interactions, and packing arrangements, we aim to provide researchers and drug development professionals with the foundational knowledge to rationally design novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the Bis(indole) Moiety

The indole nucleus is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged" scaffold in drug discovery. When two indole rings are linked, as in the case of 3,3'-(ethane-1,1-diyl)bis(1H-indole) and its derivatives, the resulting molecules often exhibit enhanced or entirely new biological profiles. These compounds have been reported to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][4]

The therapeutic potential of these molecules is intimately linked to their three-dimensional structure. The spatial arrangement of the indole rings, the nature of the substituents, and the resulting intermolecular interactions dictate how these molecules bind to their biological targets. Therefore, a thorough understanding of their crystal structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent and selective therapeutic agents.

Synthesis and Crystallization of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) Derivatives

The synthesis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) derivatives and related bis(indolyl)methanes is typically achieved through the electrophilic substitution of indoles with aldehydes or ketones. This reaction is often catalyzed by protic or Lewis acids.[5][6]

A general synthetic scheme is presented below:

Caption: General reaction scheme for the synthesis of bis(indolyl)methanes.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of a 3,3'-(arylmethylene)bis(1H-indole) derivative, adapted from methodologies described in the literature.[6][7]

Materials:

-

Indole (2.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole (2.0 mmol) in the chosen solvent, add the aromatic aldehyde (1.0 mmol) and the catalyst.

-

Stir the reaction mixture at room temperature or under gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3,3'-(arylmethylene)bis(1H-indole) derivative.

Crystallization: Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the purified compound is a commonly employed technique.

Protocol for Crystallization by Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., hexane-ethyl acetate, chloroform-methanol) to form a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Allow the vial to stand undisturbed in a vibration-free environment at room temperature.

-

Monitor the vial for the formation of single crystals over several days to weeks.

In-depth Crystal Structure Analysis

Molecular Geometry and Conformation

The central sp³-hybridized carbon atom linking the two indole rings allows for considerable conformational flexibility. The two indole rings are generally not coplanar. The dihedral angle between the mean planes of the two indole ring systems is a key conformational parameter and can vary significantly depending on the substituents on the indole rings and the bridging carbon atom. For instance, in dimethyl 3,3'-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate), the dihedral angle between the two indole planes is 84.0(5)°.[9]

The bond lengths and angles within the indole rings are typically within the expected ranges. The nitrogen atoms of the indole rings are sp²-hybridized.[11] The substituents on the indole rings can influence the planarity of the ring system.

Caption: Key aspects of crystal structure analysis for bis(indole) derivatives.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of these derivatives is predominantly governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking.

-

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor. In the solid state, these N-H groups often form hydrogen bonds with suitable acceptors, such as oxygen atoms from carboxylate groups or solvent molecules.[9][10] These hydrogen bonds can link molecules into dimers, chains, or more complex three-dimensional networks. For example, in the crystal structure of dimethyl 3,3'-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate), pairs of N—H⋯O hydrogen bonds link the molecules into inversion dimers.[9]

-

π-π Stacking: The electron-rich indole rings are prone to π-π stacking interactions. These interactions, although weaker than hydrogen bonds, play a significant role in the overall stability of the crystal lattice. The geometry of these interactions (e.g., face-to-face, offset) can vary.

-

C-H⋯π Interactions: Weak C-H⋯π interactions, where a C-H bond acts as a weak acid and interacts with the π-system of an indole ring, are also commonly observed and contribute to the stability of the crystal packing.[11][12]

The interplay of these non-covalent interactions results in a specific supramolecular architecture for each derivative, which can have implications for its physical properties, such as solubility and melting point, as well as its biological activity.

Tabulated Crystallographic Data

The following table summarizes key crystallographic parameters for a representative 3,3'-(arylmethylene)bis(1H-indole) derivative to provide a quantitative perspective on its crystal structure.

| Parameter | Dimethyl 3,3'-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate)[9] |

| Chemical Formula | C₂₇H₂₁FN₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 10.123(2) |

| c (Å) | 18.234(4) |

| β (°) | 105.12(3) |

| V (ų) | 2198.1(8) |

| Z | 4 |

| Dihedral Angle (Indole-Indole) | 84.0(5)° |

| Key H-bonds | N—H⋯O |

Structure-Activity Relationship (SAR)

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of 3,3'-(ethane-1,1-diyl)bis(1H-indole) derivatives. The conformation of the molecule, for instance, determines the spatial presentation of its pharmacophoric features to a biological target.

Studies on various bis-indole derivatives have shown that specific structural features are required for their biological activity.[13] For example, in a series of novel bis-indole inhibitors of bacterial transcription initiation complex formation, SAR studies identified the key structural elements necessary for their antibacterial activity.[13] The three-dimensional arrangement of the indole rings and their substituents, as determined by the dihedral angles and the nature of the linker, can significantly impact the binding affinity to the target protein.

The insights gained from crystal structures can guide the design of new derivatives with improved activity, selectivity, and pharmacokinetic properties. For example, by understanding the hydrogen bonding patterns, one could introduce or modify functional groups to enhance target binding or improve solubility.

Conclusion

The crystal structure of 3,3'-(ethane-1,1-diyl)bis(1H-indole) derivatives provides a wealth of information that is critical for the advancement of medicinal chemistry and drug discovery. The synthesis of these compounds is well-established, and their crystallization allows for detailed analysis of their three-dimensional architecture. The interplay of molecular conformation and a network of non-covalent interactions dictates their supramolecular assembly and, ultimately, their biological function. This guide has provided a comprehensive overview of the key structural features of this important class of molecules, with the aim of empowering researchers to leverage this knowledge in the design of next-generation therapeutics.

References

-

Synthesis and crystal structures of some bis(3-methyl-1H-indol-2-yl)(salicyl)methanes. (2019). Acta Crystallographica Section C: Structural Chemistry, 75(Pt 1), 65–69. [Link]

-

Synthesis and Structures of Bis(indolyl)-Coordinated Titanium Dichlorido Complexes and Their Catalytic Application in the Cyclotrimerization of Alkynes. (2021). Organometallics, 40(16), 2729–2738. [Link]

-

(PDF) ChemInform Abstract: Synthesis of Bis(indolyl)methanes Catalyzed by Triethylborane. (2015). ChemInform, 46(36). [Link]

-

Synthesis and biological activity of novel bis-indole inhibitors of bacterial transcription initiation complex formation. (2014). Organic & Biomolecular Chemistry, 12(19), 3044–3054. [Link]

-

Photocatalytic Tandem Protocol for the Synthesis of Bis(indolyl)methanes using Cu-g-C3N4–Imine Decorated on TiO2 Nanoparticles under Visible Light Irradiation. (2021). ACS Omega, 6(35), 22815–22826. [Link]

-

Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). ACS Omega, 7(12), 10428–10437. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

-

Synthesis of 3,3′‐(arylmethylene)bis‐1H‐indole derivatives. (n.d.). ResearchGate. [Link]

-

Crystal structures of three indole derivatives: 3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole, 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one and 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one chloroform monosolvate. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1481–1487. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

-

(PDF) 3,3-Bis(1H-indol-3-yl)indolin-2-one. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(9), o3122-o3123. [Link]

-

ChemInform Abstract: Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. (2010). ChemInform, 41(13). [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Molecules, 29(14), 3333. [Link]

-

Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 923–927. [Link]

-

Crystal structure of dimethyl 3,3′-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate). (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3119. [Link]

-

Synthesis and crystal structures of some bis(3-methyl-1H-indol-2-yl)(salicyl)methanes. (2019). Acta Crystallographica Section C: Structural Chemistry, 75(Pt 1), 65–69. [Link]

-

1,1'-(Ethane-1,2-diyl)bis(indoline-2,3-dione). (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2569. [Link]

-

3,3'-(Ethane-1,1-diyl)bis(1H-indole) - Physico-chemical Properties. (n.d.). ChemBK. [Link]

-

3,3'-(Ethane-1,1-diyl)bis(1H-indole)(CAS# 5030-91-1). (n.d.). Angene Chemical. [Link]

-

Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. (2018). RSC Advances, 8(3), 1361–1371. [Link]

-

ChemInform Abstract: Synthesis, Characterization and Crystal Structure of Bis(1H-indole-3-ethylene-3′-ethoxysalicylaldimine)nickel(II). (2010). ChemInform, 26(4). [Link]

-

3,3'-(Ethane-1,1-diyl)bis(1H-indole), 97% Purity, C18H16N2, 1 gram. (n.d.). CP Lab Safety. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of dimethyl 3,3′-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and crystal structures of some bis(3-methyl-1H-indol-2-yl)(salicyl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystal structures of three indole derivatives: 3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole, 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one and 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one chloroform monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of novel bis-indole inhibitors of bacterial transcription initiation complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pervasive Indole Dimer: A Technical Guide to the Natural Sources of Bis(indolyl)alkanes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Bis(indolyl)alkanes, a diverse class of natural products characterized by two indole moieties linked by a short alkyl chain, have garnered significant attention in the scientific community for their wide array of potent biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and antioxidant effects. This in-depth technical guide provides a comprehensive overview of the natural sources of these valuable compounds, detailing their origins in terrestrial and marine flora, fauna, and microorganisms. We will explore the biosynthetic pathways leading to their formation, provide detailed protocols for their extraction and isolation, and summarize their known biological activities, offering a critical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Significance of the Bis(indolyl) Scaffold

The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When two of these indole units are linked, a new class of compounds, the bis(indolyl)alkanes, emerges, often with enhanced or entirely new biological properties compared to their monomeric precursors.[2] This structural motif is found in a remarkable variety of natural products, from the well-known diindolylmethane (DIM) derived from cruciferous vegetables to complex alkaloids isolated from deep-sea sponges.[3][4] The inherent bioactivity of these compounds has made them a focal point for drug discovery efforts, with many exhibiting promising therapeutic potential.

A World of Sources: The Natural Occurrence of Bis(indolyl)alkanes

Bis(indolyl)alkanes are biosynthesized by a wide range of organisms, a testament to the versatility of the indole scaffold in natural product synthesis. These sources can be broadly categorized into terrestrial plants, marine organisms, and microorganisms.

Terrestrial Kingdom: From Cruciferous Vegetables to Medicinal Plants

The most widely recognized terrestrial source of bis(indolyl)alkanes is the Brassica genus of vegetables, which includes broccoli, cabbage, and cauliflower.[4] These plants produce glucobrassicin, a glucosinolate that, upon enzymatic hydrolysis by myrosinase during crushing or digestion, yields indole-3-carbinol (I3C). In the acidic environment of the stomach, I3C undergoes a condensation reaction to form a variety of oligomeric products, with 3,3'-diindolylmethane (DIM) being a major and stable product.[4]

Beyond the well-studied Brassica genus, bis(indole) alkaloids have also been isolated from other medicinal plants. The genus Alstonia, known for its use in traditional medicine, produces a variety of complex bisindole alkaloids.[5][6] These are typically formed through the dimerization of two different monomeric indole alkaloids, resulting in structurally intricate molecules with potent biological activities.[5]

The Marine Realm: A Treasure Trove of Complex Bis(indolyl) Alkaloids

The marine environment is a particularly rich source of structurally diverse and biologically active bis(indolyl)alkanes.[7] Marine invertebrates, especially sponges and tunicates, are prolific producers of these compounds.

-

Sponges: Sponges of the genera Spongosorites and Topsentia are well-known for producing bis(indole) alkaloids of the topsentin and hamacanthin classes.[8][9] These compounds feature two indole moieties linked by a central imidazole or pyrazinone ring system, respectively.[8][10] Examples include topsentin, bromotopsentin, hamacanthin A, and hamacanthin B.[10][11]

-

Tunicates: Marine tunicates have also yielded unique bis(indolyl)alkaloids. For instance, trisindoline, an indole trimer with antibiotic properties, was first isolated from a Vibrio sp. bacterium associated with the marine sponge Hyrtios altum.[12][13]

Microbial Factories: The Role of Bacteria and Fungi

Microorganisms, both marine and terrestrial, are significant producers of bis(indolyl)alkanes. Their rapid growth and amenability to fermentation make them attractive sources for the sustainable production of these compounds.

-

Bacteria: Marine bacteria, particularly those associated with sponges and other invertebrates, are a prolific source. Species of Vibrio and Streptomyces have been shown to produce a variety of bis(indolyl)alkaloids, including trisindoline and chlorinated derivatives with potent antibacterial and cytotoxic activities.[12][13][14] Terrestrial Streptomyces species also produce indole-containing compounds, highlighting their biosynthetic capacity.[15]

-

Fungi: Both terrestrial and marine-derived fungi have been found to produce bis(indole) alkaloids. For example, fungi of the genus Neosartorya have been shown to produce fellutamine A and its epoxide derivative.[13][16] Endophytic fungi, which live within plant tissues, are another promising source of bioactive alkaloids.[15]

Biosynthesis: Nature's Strategy for Constructing Bis(indolyl)alkanes

The biosynthesis of bis(indolyl)alkanes universally originates from the amino acid L-tryptophan .[17][18] The indole ring of tryptophan serves as the fundamental building block, which is then elaborated and dimerized through a series of enzymatic reactions. While the precise pathways can vary between organisms and compound classes, a general biosynthetic logic can be outlined.

The Central Role of Tryptophan

Tryptophan is the biogenetic precursor for the vast majority of indole alkaloids.[17] The initial steps often involve modifications to the tryptophan molecule, such as decarboxylation to form tryptamine or oxidative deamination to yield indole-3-pyruvic acid. These modified indole units then serve as the substrates for subsequent condensation and cyclization reactions.

Key Enzymatic Transformations

Several key enzymatic reactions are involved in the construction of the bis(indolyl) scaffold. These can include:

-

Condensation Reactions: The formation of the linker between the two indole moieties often involves a condensation reaction. For example, the acid-catalyzed condensation of two molecules of indole-3-carbinol to form DIM is a non-enzymatic example that mimics a likely biosynthetic step.[4] In many organisms, this process is likely enzyme-mediated to ensure specificity.

-

Oxidative Coupling: In the biosynthesis of more complex bis(indole) alkaloids, oxidative coupling reactions catalyzed by enzymes such as cytochrome P450 monooxygenases can lead to the formation of carbon-carbon or carbon-nitrogen bonds between two indole units.

-

Prenylation: Prenyltransferases are enzymes that can attach isoprene units to the indole nucleus, further diversifying the structures of bis(indolyl)alkanes.[6]

The following diagram illustrates a generalized biosynthetic pathway leading to simple bis(indolyl)methanes.

Caption: Generalized biosynthesis of DIM.

From Source to Sample: Extraction and Isolation Protocols

The successful isolation of bis(indolyl)alkanes from their natural sources is a critical step in their study. The choice of extraction and purification methods depends heavily on the source material and the chemical properties of the target compounds.

Extraction from Marine Sponges (e.g., Spongosorites sp.)

Objective: To extract and isolate bis(indole) alkaloids of the topsentin and hamacanthin classes.

Methodology:

-

Sample Preparation: Lyophilize the fresh or frozen sponge material and grind it into a fine powder.

-

Extraction:

-

Solvent Partitioning:

-

Suspend the crude MeOH extract in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate (EtOAc) or dichloromethane (DCM)).

-

Separate the layers and collect the organic phase, which will contain the less polar bis(indole) alkaloids.

-

Concentrate the organic phase to yield a partitioned extract.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the partitioned extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane to EtOAc to MeOH).[19]

-

Reversed-Phase HPLC: Further purify the fractions containing the target compounds using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile or water/methanol gradient.[20]

-

Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to track the desired compounds.

-

Extraction from Terrestrial Plants (e.g., Brassica oleracea - Broccoli)

Objective: To extract and isolate diindolylmethane (DIM).

Methodology:

-

Sample Preparation:

-

Extraction:

-

Purification:

-

Concentrate the combined methanolic extracts under reduced pressure.

-

The resulting crude extract can be further purified by silica gel column chromatography using a hexane:ethyl acetate solvent system.[2]

-

Preparative thin-layer chromatography (TLC) can also be employed for small-scale purification.[2]

-

Extraction from Microbial Cultures (e.g., Streptomyces sp.)

Objective: To extract and isolate bis(indolyl)alkanes from a liquid fermentation culture.

Methodology:

-

Fermentation: Culture the Streptomyces strain in a suitable liquid medium (e.g., ISP 1 broth) under optimal growth conditions (temperature, pH, agitation).[10][23]

-

Extraction:

-

Purification:

-

Combine the organic extracts and concentrate under reduced pressure.

-

Subject the crude extract to a series of chromatographic steps, which may include silica gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and reversed-phase HPLC, to isolate the pure bis(indolyl)alkanes.[24]

-

Caption: General extraction and isolation workflow.

Characterization: Unveiling the Molecular Structure

The structural elucidation of isolated bis(indolyl)alkanes relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of atoms within the molecule.[12][25][26] The characteristic signals of the indole protons and carbons are key indicators.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular formula of the compound.[12][25] Tandem MS (MS/MS) experiments can be used to fragment the molecule and provide further structural information.[27]

-

Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the chromophores and functional groups present in the molecule, respectively.[12]

A Spectrum of Bioactivity: Therapeutic Potential of Bis(indolyl)alkanes

Bis(indolyl)alkanes exhibit a broad range of biological activities, making them attractive candidates for drug development.

| Compound Class/Name | Natural Source(s) | Reported Biological Activity | Quantitative Data (IC₅₀/MIC) |

| Diindolylmethane (DIM) | Brassica vegetables (e.g., broccoli, cabbage)[4] | Anticancer, anti-inflammatory, estrogen metabolism modulation[4] | Varies depending on cell line and assay |

| Topsentins (e.g., Topsentin, Bromotopsentin) | Marine sponges (Topsentia genitrix, Spongosorites sp.)[12][25] | Anticancer, antimicrobial, anti-inflammatory[2][14][23] | IC₅₀ against P388 murine leukemia cells: ~3-20 µg/mL[23] |

| Hamacanthins (e.g., Hamacanthin A, Hamacanthin B) | Marine sponges (Hamacantha sp., Spongosorites sp.)[9][10] | Antifungal, antibacterial, cytotoxic[9][10] | MIC against Candida albicans and Cryptococcus neoformans[10] |

| Trisindoline | Marine bacterium (Vibrio sp.)[12][13] | Antibiotic[13] | Not specified |

| Chlorinated bis-indole alkaloids | Marine bacterium (Streptomyces sp.)[14] | Antibacterial (against MRSA), cytotoxic[14] | MIC against MRSA: 1-2 µg/mL; IC₅₀ against various cancer cell lines: 3.1-11.2 µM[14] |

| Nortopsentins | Marine sponges (Spongosorites ruetzleri)[11] | Anticancer, antifungal[11] | IC₅₀ against P388 murine leukemia cells: 1.7-7.8 µg/mL[11] |

Future Directions and Conclusion

The study of naturally occurring bis(indolyl)alkanes is a vibrant and promising field of research. The vast biodiversity of our planet, particularly in underexplored environments like the deep sea, undoubtedly holds a wealth of novel bis(indolyl) structures waiting to be discovered. Future research should focus on:

-

Exploring new ecological niches: Investigating novel organisms from unique environments for the production of new bis(indolyl)alkanes.

-

Metabolic engineering: Utilizing synthetic biology tools to engineer microorganisms for the overproduction of known bis(indolyl)alkanes or the generation of novel derivatives.[28]

-

Elucidating biosynthetic pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of these compounds will enable their chemoenzymatic synthesis and the creation of new analogues.[18]

References

-

Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. (n.d.). MDPI. Retrieved from [Link]

-

Topsentins, new toxic bis-indole alkaloids from the marine sponge Topsentia genitrixl. (n.d.). KRISTIN BARTIK, JEAN-CLAUDE BRAEKMAN , D. Retrieved from [Link]

-

Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development. (2024, February 21). MDPI. Retrieved from [Link]

-

Bioactive Compounds from Terrestrial and Marine-Derived Fungi of the Genus Neosartorya. (2022, April 6). National Center for Biotechnology Information. Retrieved from [Link]

-

Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Total synthesis of hamacanthin B class marine bisindole alkaloids. (2020, May 6). ResearchGate. Retrieved from [Link]

-

The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade. (2022, October 12). Dove Press. Retrieved from [Link]

-

Bisindole alkaloids of the topsentin and hamacanthin classes from a marine sponge Spongosorites sp. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. (2025, October 15). ResearchGate. Retrieved from [Link]

-

Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022, March 16). ACS Omega. Retrieved from [Link]

-

Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide. (2019, September 23). National Center for Biotechnology Information. Retrieved from [Link]

-

A developmental gradient reveals biosynthetic pathways to eukaryotic toxins in monocot geophytes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. (n.d.). PubMed Central. Retrieved from [Link]

-

Total synthesis of hamacanthin B class marine bisindole alkaloids. (n.d.). J-GLOBAL. Retrieved from [Link]

-

Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Bisindole Alkaloids of the Topsentin and Hamacanthin Classes from a Marine Sponge Spongosorites sp. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Bioactive Bis(indole) Alkaloids from a Spongosorites sp. Sponge. (n.d.). MDPI. Retrieved from [Link]

-

Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

-

Bis-Indole Alkaloids Isolated from the Sponge Spongosorites calcicola Disrupt Cell Membranes of MRSA. (2022, February 11). PubMed. Retrieved from [Link]

-

Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids. (2020, May 28). PubMed. Retrieved from [Link]

-

Monoindole Alkaloids from a Marine Sponge Spongosorites sp. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. (2016, February 6). Semantic Scholar. Retrieved from [Link]

-

Total synthesis of marine sponge bis(indole) alkaloids of the topsentin class. (n.d.). PubMed. Retrieved from [Link]

-

Half-maximal inhibition concentration (IC50) values for marine... (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Bioactive Bis(indole) Alkaloids from a Spongosorites sp. Sponge. (2020, December 23). PubMed. Retrieved from [Link]

-

The synthesis of topsentin (53). (n.d.). ResearchGate. Retrieved from [Link]

-

Fungi Bioactive Metabolites. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Topsentin-A, A Bisindole Alkaloid of the Marine Sponge Topsentia genitrix. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Biosynthesis of Indole alkaloids. (2021, September 3). YouTube. Retrieved from [Link]

-

Bioactive alkaloids in vertically transmitted fungal endophytes. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Engineering biosynthetic enzymes for industrial natural product synthesis. (2020, May 4). Royal Society of Chemistry. Retrieved from [Link]

-

Biosynthesis of Fungal Indole Alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Total Synthesis of Marine Sponge Bis(indole) Alkaloids of the Topsentin Class. (2025, August 6). ResearchGate. Retrieved from [Link]

-

QUALITATIVE ANALYSIS OF CRUCIFEROUS VEGETABLE EXTRACTS USEFUL FOR ESTROGEN METABOLISM FOR DIINDOLYLMETHANE (DIM). (2023, May 10). bioRxiv. Retrieved from [Link]

-

Qualitative Analysis of Cruciferous Vegetable Extracts Useful for Estrogen Metabolism for Diindolylmethane (DIM). (n.d.). Opast Publishing Group. Retrieved from [Link]

-

Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (n.d.). PubMed Central. Retrieved from [Link]

-

(PDF) NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells. (2020, January 29). PubMed. Retrieved from [Link]

Sources

- 1. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Monoindole Alkaloids from a Marine Sponge Spongosorites sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisindole alkaloids of the topsentin and hamacanthin classes from a marine sponge Spongosorites sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Bioactive Compounds from Terrestrial and Marine-Derived Fungi of the Genus Neosartorya - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A developmental gradient reveals biosynthetic pathways to eukaryotic toxins in monocot geophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Bioactive Bis(indole) Alkaloids from a Spongosorites sp. Sponge [mdpi.com]

- 21. biorxiv.org [biorxiv.org]

- 22. opastpublishers.com [opastpublishers.com]

- 23. banglajol.info [banglajol.info]

- 24. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Engineering biosynthetic enzymes for industrial natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 3,3'-(Ethane-1,1-diyl)bis(1H-indole): Synthesis, Characterization, and Therapeutic Potential

This guide provides an in-depth exploration of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a significant member of the bis(indolyl)methane (BIM) family. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of its chemical properties, synthesis, characterization, and burgeoning therapeutic applications.

Introduction: The Significance of Bis(indolyl)methanes

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents[1][2]. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point of drug discovery efforts for decades[2]. Within this vast chemical space, bis(indolyl)methanes (BIMs) have emerged as a particularly promising class of compounds. These molecules, characterized by two indole units linked by a methylene or substituted methylene bridge, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties[3][4].

3,3'-(Ethane-1,1-diyl)bis(1H-indole), the subject of this guide, is a notable example of a BIM. It is also known as vibrindole A, a naturally occurring alkaloid. Its structure and potential for chemical modification make it an attractive candidate for the development of novel therapeutics.

Chemical Nomenclature and Structural Elucidation

The formal identification of a chemical entity is paramount for scientific communication and reproducibility. This section delineates the nomenclature and structural features of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

IUPAC Name and Synonyms

The systematic name for this compound, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3,3'-(Ethane-1,1-diyl)bis(1H-indole) .

Common synonyms and identifiers include:

Molecular Structure and Properties

The chemical structure consists of two indole rings connected at their C3 positions by an ethane-1,1-diyl group.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C18H16N2[5] |

| Molecular Weight | 260.34 g/mol [6] |

| Appearance | White solid[9] |

| Melting Point | 153-155 °C[9] |

Synthesis and Characterization

The synthesis of BIMs is typically achieved through the electrophilic substitution reaction of indoles with aldehydes or ketones, often under acidic conditions.[3][10][11] This section outlines a general, yet robust, protocol for the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) and the analytical techniques for its characterization.

Synthetic Pathway

The synthesis involves the reaction of two equivalents of indole with one equivalent of acetaldehyde. The reaction is catalyzed by a protic or Lewis acid.

Caption: General reaction scheme for the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Experimental Protocol

-

Reaction Setup: To a solution of indole (2.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile), add acetaldehyde (1.0 mmol).

-

Catalyst Addition: Introduce a catalytic amount of a suitable acid (e.g., hydrochloric acid, lanthanum triflate) to the reaction mixture.[12]

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is quenched with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization Data

The identity and purity of the synthesized compound are confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

| Technique | Observed Data |